molecular formula C12H12O4 B2401798 5,7-Dimethoxy-4-methylcoumarin CAS No. 6093-80-7

5,7-Dimethoxy-4-methylcoumarin

Cat. No. B2401798
CAS RN: 6093-80-7
M. Wt: 220.224
InChI Key: WFSKVHPOKPQJSU-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-4-methylcoumarin is a member of coumarins . It is a natural product found in Zanthoxylum asiaticum . It is a yellow powder that fluoresces blue and absorbs ultraviolet light .


Synthesis Analysis

The synthesis of 5,7-dimethoxy-4-methylcoumarin has been studied extensively. One method involves the use of the UiO-66-SO3H metal–organic framework . Another method involves direct C–H bond activation . The catalytic process was versatile, and the reaction condition also allowed for the synthesis of 5,7-dimethoxy-4-methylcoumarin .


Molecular Structure Analysis

The molecular formula of 5,7-Dimethoxy-4-methylcoumarin is C12H12O4 . The InChI is InChI=1S/C12H12O4/c1-7-4-11 (13)16-10-6-8 (14-2)5-9 (15-3)12 (7)10/h4-6H,1-3H3 . The Canonical SMILES is CC1=CC (=O)OC2=C1C (=CC (=C2)OC)OC .


Physical And Chemical Properties Analysis

The molecular weight of 5,7-Dimethoxy-4-methylcoumarin is 220.22 g/mol . It has a XLogP3-AA of 1.8 . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has 2 rotatable bonds . The exact mass is 220.07355886 g/mol .

Scientific Research Applications

Anti-Inflammatory Activity

5,7-Dimethoxy-4-methylcoumarin has shown promising results in anti-inflammatory research. A study explored its efficacy in modulating inflammatory responses in murine macrophage cells. The compound significantly inhibited the production of nitric oxide, prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and cyclooxygenase-2 (COX-2) in lipopolysaccharide-induced cells. These findings suggest its potential as an anti-inflammatory agent (Taechowisan et al., 2007).

Antifungal Activity

5,7-Dimethoxy-4-methylcoumarin has been identified as a metabolite in certain fungal species, indicating its role in the biosynthesis of fungal metabolites. This discovery points towards its potential application in antifungal research and possibly in the development of antifungal agents (Li et al., 2017).

Hydration Dynamics in Biological Systems

Coumarin derivatives, including 5,7-Dimethoxy-4-methylcoumarin, are utilized as fluorescence reporters for studying biological systems. Their sensitivity to the micro-environment makes them useful for investigating hydration dynamics in various biologically relevant systems, such as aerosol-OT reverse micelles. This application is significant in protein studies and in understanding the behavior of enzymes and other biological molecules (Ghose et al., 2018).

Photobiological Activity

5,7-Dimethoxy-4-methylcoumarin has demonstrated photobiological activities, such as dark-induced frameshift mutagenesis in bacteria and lethal photosensitization in Chinese hamster cells. These properties open avenues for its use in photobiology and related research areas (Ashwood‐Smith et al., 1983).

Antioxidant Properties

4-methylcoumarin derivatives, including 5,7-Dimethoxy-4-methylcoumarin, have been studied for their antioxidant properties. They are particularly effective in scavenging peroxyl radicals and inhibiting the oxidation of human low-density lipoprotein, suggesting their potential as therapeutic agents in conditions characterized by oxidative stress (Natella et al., 2010).

Safety And Hazards

When handling 5,7-Dimethoxy-4-methylcoumarin, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

5,7-dimethoxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-7-4-11(13)16-10-6-8(14-2)5-9(15-3)12(7)10/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSKVHPOKPQJSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701346490
Record name 5,7-Dimethoxy-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethoxy-4-methylcoumarin

CAS RN

6093-80-7
Record name 5,7-Dimethoxy-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
55
Citations
K Macáková, Z Řeháková, P Mladěnka, J Karlíčková… - Biochimie, 2012 - Elsevier
Platelets play a crucial role in physiological haemostasis. However, in coronary arteries damaged by atherosclerosis, enhanced platelet aggregation, with subsequent thrombus …
Number of citations: 34 www.sciencedirect.com
RM Naik, VM Thakor - The Journal of Organic Chemistry, 1957 - ACS Publications
Experimental evidence is furnished to substantiate the interpretation made by Crawford and Rasburn6 of the stability of the coumarinic acids derived from coumarins having “acidic” …
Number of citations: 8 pubs.acs.org
W Jivaramonaikul, P Rashatasakhon… - Photochemical & …, 2010 - Springer
Various substituted 4-methylcoumarin derivatives were synthesized in order to obtain photostable derivatives with UVA absorption property. It was found that substitution positions …
Number of citations: 33 link.springer.com
PS Pereira Silva, M Parveen, Z Khanam… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C12H10I2O4, the methoxy groups are twisted considerably with respect to the plane of the aromatic ring [CH3—O—C—C torsion angles = −85.9 (3) and −92.8 (3)]…
Number of citations: 7 scripts.iucr.org
PSP Silva, M Parveen, A Ali… - … Section E: Structure …, 2011 - ncbi.nlm.nih.gov
In the title compound, C 12 H 11 IO 4, the C and O atoms of both methoxy groups lie very close to the mean plane of the six C atoms of the benzene ring. The O and C atoms of the group …
Number of citations: 1 www.ncbi.nlm.nih.gov
A Singh, R Kumar, VS Parmar… - … Section C: Crystal …, 1997 - scripts.iucr.org
The synthesis and structure of the title compound, C12H12O5, are described. The molecule is approximately flat with the exception of the 5-methoxy group which is twisted at 70.1 (3) …
Number of citations: 7 scripts.iucr.org
FM Dean, E Evans, A Robertson - Journal of the Chemical Society …, 1954 - pubs.rsc.org
… Orientation in this series was effected through 8-ethyl-5 : 7-dimethoxy4-methylcoumarin (XVII; R = H, R’ = Me) which was obtained from both (XVII; R = R’ = H) and (XVIII). …
Number of citations: 12 pubs.rsc.org
PS Pereira Silva, M Parveen, A Ali… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title compound, C12H11IO4, the C and O atoms of both methoxy groups lie very close to the mean plane of the six C atoms of the benzene ring. The O and C atoms of the group …
Number of citations: 3 scripts.iucr.org
RM Naik, VM Thakor - The Journal of Organic Chemistry, 2002 - ACS Publications
(4) VD Nageswara Sastri and Co-workers, Proc. Ind. Acad. Set., 37A, 681 (1953). the structure of 5, 7-dihydroxy-8-formyl-4-methyl-coumarin (II) has been assigned to the monoformyl …
Number of citations: 9 pubs.acs.org
MH Lin, JS Wang, YC Hsieh, JH Zheng… - Chemico-Biological …, 2019 - Elsevier
Colon cancer is one of the most lethal cancers worldwide even with the significant progress made in screening techniques and therapeutic agents. Genetic mutations in tumors …
Number of citations: 23 www.sciencedirect.com

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